molecular formula C18H25BrN2O4 B12299097 Tert-butyl 4-(1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Tert-butyl 4-(1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12299097
M. Wt: 413.3 g/mol
InChI Key: FOWLEXZUWFNVII-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced through a substitution reaction, where a suitable bromopyridine derivative reacts with the piperidine ring.

    Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is attached via esterification, using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to certain enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl ester group may also contribute to the compound’s overall biological activity by affecting its solubility, stability, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate: A similar compound with a slightly different structure.

    Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: Lacks the bromopyridine moiety.

    Tert-butyl 4-(1-(2-pyridyl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate: Contains a pyridine ring instead of a bromopyridine ring.

Uniqueness

Tert-butyl 4-(1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the bromopyridine moiety, which can impart specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H25BrN2O4

Molecular Weight

413.3 g/mol

IUPAC Name

tert-butyl 4-[1-(6-bromopyridin-2-yl)-2-methoxy-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(23)21-10-8-12(9-11-21)15(16(22)24-4)13-6-5-7-14(19)20-13/h5-7,12,15H,8-11H2,1-4H3

InChI Key

FOWLEXZUWFNVII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=NC(=CC=C2)Br)C(=O)OC

Origin of Product

United States

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